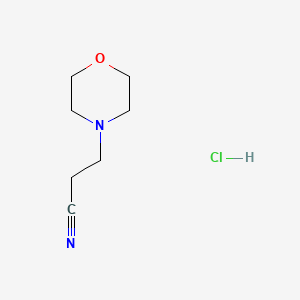

4-Morpholinepropanenitrile, monohydrochloride

説明

Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and solubility properties. The hydrochloride salt enhances water solubility, making the compound suitable for applications requiring aqueous compatibility.

特性

IUPAC Name |

3-morpholin-4-ylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMALZXKXUXKGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984353 | |

| Record name | 3-(Morpholin-4-yl)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65876-26-8 | |

| Record name | 4-Morpholinepropanenitrile, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065876268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Morpholin-4-yl)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Batch and Continuous Flow Processes

- Batch synthesis involves mixing morpholine and acrylonitrile in solvent, followed by controlled heating and acidification.

- Industrial production often utilizes continuous flow reactors for enhanced control over temperature, pressure, and reaction time, leading to improved yield and purity.

Purification

- After reaction completion, the mixture is cooled.

- The hydrochloride salt precipitates and is isolated by filtration.

- Washing and drying yield the pure monohydrochloride compound.

Detailed Preparation Procedure (Example)

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reaction of morpholine with acrylonitrile in ethanol | Stirring at 50–60 °C for several hours | High, typically >85% |

| 2 | Addition of hydrochloric acid to form monohydrochloride salt | Cooling to 20 °C, stirring 30 min | Quantitative precipitation |

| 3 | Filtration and drying | Ambient to mild heat drying | Pure product |

Related Synthetic Routes and Analogous Preparations

Though direct literature on 4-Morpholinepropanenitrile, monohydrochloride is limited, related morpholine derivatives are synthesized by similar nucleophilic substitution and hydrogenation methods, as seen in patent CN105777615A describing preparation of morpholine derivatives via:

- Heating morpholine with substituted piperidone derivatives in toluene.

- Catalytic hydrogenation using Raney nickel or Pd/C under pressure.

- Acidification with hydrochloric acid to isolate hydrochloride salts.

These methods highlight the importance of controlled hydrogenation and acid-base treatments in preparing morpholine-based hydrochloride salts with high yield and purity.

Chemical and Physical Data Supporting Preparation

| Property | Data |

|---|---|

| Molecular Formula | C7H13ClN2O |

| Molecular Weight | 176.64 g/mol |

| CAS Number | 65876-26-8 |

| IUPAC Name | 3-morpholin-4-ylpropanenitrile; hydrochloride |

| Solubility | Enhanced in water due to hydrochloride salt formation |

| SMILES | C1COCCN1CCC#N.Cl |

These data confirm the compound's identity and support the preparation strategy focused on salt formation for solubility and stability.

Research Findings and Applications

- The hydrochloride salt form is preferred in biological and pharmaceutical research due to improved aqueous solubility.

- The nitrile group allows further chemical transformations such as reduction to amines or oxidation to amides, making this compound a versatile intermediate.

- Industrial synthesis benefits from continuous flow techniques and catalytic hydrogenation steps to optimize yield and purity.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Catalysts | Advantages | Yield |

|---|---|---|---|---|---|

| Nucleophilic addition | Morpholine + Acrylonitrile | Ethanol, 50–60 °C | None or Lewis acids | Mild conditions, scalable | >85% |

| Catalytic hydrogenation (patent method) | Morpholine + Piperidone derivatives | Toluene, 110 °C; Hydrogenation at 50 °C, 10–40 kg/cm² pressure | Raney Nickel, Pd/C | High purity, controlled | ~89% |

| Salt formation | Base compound + HCl | Cooling, stirring | None | Improved solubility and stability | Quantitative |

化学反応の分析

Types of Reactions

4-Morpholinepropanenitrile, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

科学的研究の応用

4-Morpholinepropanenitrile, monohydrochloride is a chemical compound that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and diverse applications across fields such as medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological activities. It serves as an intermediate in the synthesis of various bioactive compounds, particularly in developing new pharmaceuticals targeting neurological disorders and cancer.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of 4-morpholinepropanenitrile for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a pathway for developing new chemotherapeutics .

Agrochemicals

Research has shown that 4-Morpholinepropanenitrile can be used in formulating agrochemicals. Its ability to enhance the solubility and stability of active ingredients makes it suitable for use in pesticides and herbicides.

Case Study: Pesticide Formulation

In a study reported by the Pesticide Science Journal, researchers evaluated the efficacy of formulations containing 4-morpholinepropanenitrile as an adjuvant. The findings demonstrated improved penetration of active ingredients into plant tissues, leading to enhanced pest control effectiveness .

Materials Science

The compound's unique chemical structure allows it to be utilized in synthesizing polymers and other materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Blends

Research published in Polymer Chemistry highlighted the use of 4-morpholinepropanenitrile in creating polymer blends with improved tensile properties. The study concluded that adding this compound significantly increased the material's durability under stress .

作用機序

The mechanism of action of 4-Morpholinepropanenitrile, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Varied Functional Groups

(a) Morpholin-4-ylacetic Acid Hydrochloride ()

- Structure : Morpholine ring attached to an acetic acid group.

- Key Differences: The propanenitrile group in 4-Morpholinepropanenitrile replaces the carboxylic acid in morpholin-4-ylacetic acid, altering polarity and reactivity.

- Applications : Morpholin-4-ylacetic acid derivatives are intermediates in drug synthesis (e.g., kinase inhibitors). The nitrile analog may serve as a precursor in cyanation reactions or metal-catalyzed couplings .

(b) CZC-25146 Hydrochloride ()

- Structure : A complex pyrimidine derivative with a morpholinylphenyl group and methanesulfonamide.

- Key Differences :

- CZC-25146 is a larger, polycyclic molecule with multiple pharmacophores, whereas 4-Morpholinepropanenitrile is a simpler nitrile derivative.

- The nitrile group in 4-Morpholinepropanenitrile may facilitate nucleophilic additions, contrasting with the sulfonamide group in CZC-25146, which is often used for hydrogen bonding in drug-receptor interactions .

Monohydrochloride Salts of Amine Derivatives

(a) 2:7-Diaminoacridine Monohydrochloride ()

- Structure: Acridine core with amino groups and a hydrochloride salt.

- Key Differences: The planar aromatic acridine system enables intercalation with DNA/RNA, whereas the morpholine ring in 4-Morpholinepropanenitrile is non-aromatic and less likely to interact with nucleic acids. Toxicity: Acridine derivatives exhibit higher systemic toxicity (e.g., proflavine) compared to morpholine compounds, which are generally milder. The nitrile group’s toxicity profile requires further study but may pose risks if metabolized to cyanide .

(b) Diphenylamine, 4-Amino-, Mono-hydrochloride ()

- Structure : Aromatic amine with a hydrochloride salt.

- Key Differences :

- Diphenylamine’s conjugated aromatic system provides UV absorption properties, useful in materials science. The morpholine-nitrile structure lacks this conjugation but may offer better solubility in organic solvents.

- The hydrochloride salt in both compounds enhances stability, but the amine in diphenylamine is more basic than the morpholine nitrogen, affecting protonation behavior .

Amino Acid and Peptide Derivatives

D-Lysine Monohydrochloride ()

- Structure: Basic amino acid with a hydrochloride salt.

- Key Differences :

- D-Lysine is chiral and biologically active, whereas 4-Morpholinepropanenitrile lacks stereocenters and direct biological activity.

- Applications : D-Lysine derivatives are used in nutritional supplements, while morpholine nitriles may serve as synthetic intermediates for chiral ligands or catalysts .

Comparative Data Table

| Compound | Functional Group | Solubility (HCl Salt) | Key Applications | Toxicity Notes |

|---|---|---|---|---|

| 4-Morpholinepropanenitrile, HCl | Nitrile | Moderate in water | Organic synthesis, intermediates | Potential cyanide risk (if metabolized) |

| Morpholin-4-ylacetic Acid HCl | Carboxylic acid | High in water | Pharmaceuticals, kinase inhibitors | Low tissue toxicity |

| 2:7-Diaminoacridine HCl | Amino-acridine | Moderate in water | Antibacterials, antiseptics | High systemic toxicity |

| D-Lysine HCl | Amino acid | High in water | Nutrition, biotechnology | Low toxicity (GRAS status) |

Research Findings and Limitations

- Antibacterial Activity : While acridine derivatives () show potent antibacterial effects, morpholine nitriles are less likely to exhibit direct antimicrobial action due to the absence of planar aromatic systems or charged groups .

- Synthetic Utility : The nitrile group in 4-Morpholinepropanenitrile may enable click chemistry or serve as a precursor for amines via reduction, similar to how morpholin-4-ylacetic acid is used in peptide coupling .

- Data Gaps: Direct pharmacological or toxicological data on 4-Morpholinepropanenitrile, monohydrochloride is absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

生物活性

4-Morpholinepropanenitrile, monohydrochloride (CAS Number: 65876-26-8) is a chemical compound derived from morpholine, characterized by its molecular formula . This compound has garnered attention for its potential biological activities and applications across various fields, including medicinal chemistry and industrial processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrile group in the compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the morpholine ring enhances binding affinity through interactions with hydrophobic pockets in proteins.

Research Findings

Recent studies indicate that 4-Morpholinepropanenitrile exhibits a variety of biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Preliminary research suggests that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Case Studies

- Antimicrobial Efficacy : A case study examined the effects of 4-Morpholinepropanenitrile on various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with 4-Morpholinepropanenitrile resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-Morpholinepropanenitrile | Morpholine derivative with nitrile group | Enzyme inhibitor, potential antibiotic |

| 3-Morpholinopropionitrile | Structural isomer with similar properties | Antimicrobial activity |

| N-(2-Cyanoethyl)morpholine | Contains cyanoethyl group | Similar enzyme interactions |

Uniqueness : The presence of the hydrochloride group in 4-Morpholinepropanenitrile enhances its solubility and stability in aqueous solutions, making it particularly useful for biological applications where solubility is crucial.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-Morpholinepropanenitrile monohydrochloride?

To ensure accurate characterization:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify purity and identify impurities. Reference standards (e.g., EP/Ph. Eur. guidelines) should be employed for method validation .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm the molecular structure, including morpholine ring integrity and nitrile group presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and detect trace impurities via fragmentation patterns .

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (C:H:N:Cl ratio) .

Q. How should researchers assess the stability of 4-Morpholinepropanenitrile monohydrochloride under varying storage conditions?

- Accelerated Stability Testing : Store samples at elevated temperatures (e.g., 40°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC and thermal gravimetric analysis (TGA) .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to evaluate photodegradation pathways .

- Counterion Stability : Use ion chromatography to track HCl dissociation, which may alter solubility and bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on the biological activity of 4-Morpholinepropanenitrile monohydrochloride across assay systems?

- Orthogonal Assays : Compare results from calcium flux assays (for ion channel modulation) and cell viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

- Dose-Response Curves : Generate EC/IC values across multiple cell lines to assess selectivity and potency variability .

- Receptor Binding Studies : Use radioligand displacement assays to confirm direct interactions with morpholine-related targets (e.g., G-protein-coupled receptors) .

Q. How can synthetic pathways for 4-Morpholinepropanenitrile monohydrochloride minimize regioisomeric byproducts?

- Stepwise Functionalization : First synthesize the morpholine ring via cyclization of diethanolamine derivatives, followed by nitrile group introduction to reduce competing reactions .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers if asymmetric synthesis is challenging .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction kinetics .

Q. What methodologies address challenges in achieving enantiomeric purity during synthesis?

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry at the morpholine center .

- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., using tartaric acid) for selective crystallization .

Data Contradiction and Mechanistic Analysis

Q. How does the hydrochloride counterion influence pharmacokinetic properties in preclinical models?

- Solubility vs. Bioavailability : While HCl improves aqueous solubility, it may reduce passive diffusion across lipid membranes. Compare logP values of free base vs. hydrochloride salt using shake-flask methods .

- In Vivo PK Studies : Administer equimolar doses of free base and hydrochloride forms to rodents; measure plasma half-life and tissue distribution via LC-MS/MS .

Q. What are the limitations of computational models in predicting the reactivity of 4-Morpholinepropanenitrile monohydrochloride?

- DFT Calculations : Use density functional theory to model electron density around the nitrile group, but validate predictions with experimental Hammett substituent constants .

- MD Simulations : Simulate solvation effects in physiological buffers to refine binding affinity estimates for target proteins .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。